PF-06869206

Chronic Kidney Disease Mineral and Bone Disorder FGF23

PF-06869206 is the FIRST orally bioavailable selective NaPi2a (SLC34A1) inhibitor validated in preclinical CKD models. Unlike BAY-767, it lowers phosphate & PTH WITHOUT altering plasma FGF23—critical for preserving FGF23 signaling integrity in mineral metabolism studies. With >65-fold selectivity over NaPi2b/NaPi2c/PiT-family transporters, cross-species potency (human IC50 380 nM; rat 400 nM; mouse 540 nM), and well-characterized phosphaturic ED50 (~21 mg/kg), this tool compound delivers unambiguous target engagement. Essential for FGF23-independent cardiovascular and CKD-MBD research.

Molecular Formula C15H14ClF3N4O2
Molecular Weight 374.74 g/mol
Cat. No. B610016
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePF-06869206
SynonymsPF-06869206;  PF 06869206;  PF06869206; 
Molecular FormulaC15H14ClF3N4O2
Molecular Weight374.74 g/mol
Structural Identifiers
SMILESCC1=C(C2=C(N1)C(=C(C(=N2)C(F)(F)F)C#N)N3CCOC(C3)CO)Cl
InChIInChI=1S/C15H14ClF3N4O2/c1-7-10(16)11-12(21-7)13(23-2-3-25-8(5-23)6-24)9(4-20)14(22-11)15(17,18)19/h8,21,24H,2-3,5-6H2,1H3/t8-/m0/s1
InChIKeyATFQBBCQZKVZJN-QMMMGPOBSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





PF-06869206: Selective NaPi2a/SLC34A1 Inhibitor for Renal Phosphate Handling Research and Preclinical Hyperphosphatemia Studies


PF-06869206 (CAS 2227425-05-8) is a small-molecule, orally bioavailable, selective inhibitor of the renal sodium-phosphate cotransporter NaPi2a (SLC34A1) [1]. It is the first orally bioavailable NaPi2a inhibitor developed as a pharmacological tool for investigating phosphate homeostasis and as a preclinical candidate for hyperphosphatemia associated with chronic kidney disease (CKD) [2]. The compound exhibits submicromolar potency across human, rat, and mouse NaPi2a isoforms and demonstrates robust subtype selectivity over the related transporters NaPi2b (SLC34A2), NaPi2c (SLC34A3), PiT-1 (SLC20A1), and PiT-2 (SLC20A2) [3].

Why Generic NaPi2a Inhibitor Substitution Is Scientifically Unjustified for PF-06869206


Although both PF-06869206 and BAY-767 are described as selective NaPi2a inhibitors, substitution between them is not scientifically justifiable due to divergent pharmacodynamic profiles, particularly in their effects on the phosphaturic hormone FGF23 [1]. PF-06869206 displays no effect on plasma FGF23 levels in preclinical models, whereas BAY-767 reduces FGF23 [2]. This differential signaling outcome reflects distinct downstream pathway engagement beyond the primary target, which is critical for investigators studying mineral metabolism and cardiovascular complications in CKD. Moreover, PF-06869206 exhibits a unique cross-species activity profile (human IC50 = 380 nM; rat IC50 = 400 nM; mouse IC50 = 540 nM) [3] and a well-characterized in vivo ED50 for phosphaturia of ~21-23 mg/kg in wild-type mice [4], parameters that are not interchangeable with any other NaPi2a inhibitor and directly impact experimental design and dosing strategies.

PF-06869206: Product-Specific Quantitative Evidence for Scientific Differentiation and Procurement Decisions


PF-06869206 Exhibits Differential FGF23 Modulation Compared to BAY-767: A Critical Distinction for CKD-MBD Research

In head-to-head evaluation within the same CKD model framework, PF-06869206 and BAY-767 diverge in their effects on plasma fibroblast growth factor 23 (FGF23), a master regulator of phosphate homeostasis and a key biomarker in CKD-mineral and bone disorder (CKD-MBD). PF-06869206 does not alter plasma FGF23 levels, whereas BAY-767 significantly reduces FGF23 [1]. This differential outcome has profound implications for research on cardiovascular calcification, where FGF23 is independently associated with left ventricular hypertrophy and mortality [2].

Chronic Kidney Disease Mineral and Bone Disorder FGF23 Phosphate Homeostasis Cardiovascular Calcification

PF-06869206 Demonstrates >65-Fold Selectivity for NaPi2a Over NaPi2b, NaPi2c, PiT-1, and PiT-2: Quantitative Selectivity Profile

PF-06869206 exhibits a well-defined quantitative selectivity profile against the major sodium-phosphate cotransporter family members. In cellular assays using HEK293 cells stably expressing individual transporters, PF-06869206 inhibits human NaPi2a (SLC34A1) with an IC50 of 380 nM, while showing no measurable inhibition of NaPi2b (SLC34A2), NaPi2c (SLC34A3), PiT-1 (SLC20A1), or PiT-2 (SLC20A2) at concentrations up to 25 µM (IC50s >25 µM) [1][2]. This corresponds to a selectivity window of >65-fold over the nearest related transporter.

SLC34 Transporter Family Target Selectivity Off-Target Profiling Renal Phosphate Transport Sodium-Phosphate Cotransporter

PF-06869206 Displays Cross-Species Potency with Human IC50 of 380 nM, Rat IC50 of 400 nM, and Mouse IC50 of 540 nM: Enabling Translational Preclinical Studies

PF-06869206 exhibits submicromolar inhibitory activity against human, rat, and mouse NaPi2a isoforms with well-characterized quantitative potency values [1]. In HEK293-based cellular assays measuring radiolabeled phosphate uptake, the compound demonstrates an IC50 of 380 nM for human NaPi2a, 400 ± 47 nM for rat NaPi2a, and 540 ± 99 nM for mouse NaPi2a [2][3]. This cross-species activity profile validates the translational relevance of rodent in vivo pharmacology data to human target engagement and enables accurate interspecies dose extrapolation.

Species Translation Rodent Pharmacology Preclinical Modeling NaPi2a Isoforms Cross-Species Activity

PF-06869206 Elicits Dose-Dependent Phosphaturia with In Vivo ED50 of ~21-23 mg/kg in Wild-Type Mice: Quantified Pharmacodynamic Benchmark

PF-06869206 induces a robust, dose-dependent increase in urinary phosphate excretion in wild-type mice, with a quantified ED50 of approximately 21 mg/kg following acute oral dosing [1]. A separate study corroborates this finding, reporting an in vivo ED50 for urinary phosphate excretion of approximately 23 mg/kg in wild-type mice [2]. The compound's phosphaturic effect is completely absent in NaPi2a knockout mice, confirming target-specific pharmacology [3]. This well-characterized in vivo PD benchmark provides investigators with a precise dosing reference for achieving target engagement.

Phosphaturia Urinary Phosphate Excretion In Vivo Pharmacology Dose-Response CKD Model

PF-06869206 Demonstrates Oral Bioavailability in Rat and Mouse with Moderate Clearance and Supraproportional Exposure at Higher Doses

PF-06869206 exhibits favorable oral pharmacokinetic properties in preclinical species, with oral bioavailability characterized as good in rat and moderate in mouse at 5 mg/kg [1]. The compound shows moderate clearance in both rat and mouse, with terminal elimination half-lives of 1.35 h in Wistar-Han rats (10 mg/kg, iv) and 0.75 h in C57BL/6 mice (1 mg/kg, iv) . At higher oral doses of 50 mg/kg, supraproportional increases in exposure are observed in both species, suggestive of saturation of clearance mechanisms [2]. In vitro, the compound demonstrates good permeability (14×10⁻⁶ cm/s), low rat liver microsome clearance (<14 μL/min/mg), and acceptable aqueous solubility (46 μM) [3].

Pharmacokinetics Oral Bioavailability Clearance Drug Metabolism In Vivo Exposure

PF-06869206: Recommended Research and Preclinical Application Scenarios Based on Quantitative Differentiation Evidence


CKD-Associated Hyperphosphatemia Research Requiring Phosphate and PTH Lowering Without FGF23 Confounding

PF-06869206 is the preferred NaPi2a inhibitor for preclinical studies investigating the phosphate-PTH axis in CKD where preservation of FGF23 signaling integrity is essential. Unlike BAY-767, which reduces FGF23, PF-06869206 lowers plasma phosphate and PTH without altering FGF23 levels [1]. This differential profile is critical for studies examining FGF23-independent cardiovascular effects, mineral metabolism pathways, or the isolated contribution of NaPi2a inhibition to CKD-MBD outcomes. The compound's demonstrated efficacy in the 5/6 nephrectomy mouse model of CKD [2] and dose-dependent phosphaturia with ED50 of ~21 mg/kg [3] provide validated experimental parameters for this application scenario.

NaPi2a Target Validation and Selectivity Profiling in SLC34 Transporter Family Research

PF-06869206 serves as an essential chemical probe for studies requiring unambiguous attribution of pharmacological effects to NaPi2a (SLC34A1) inhibition. The compound's quantitative selectivity window of >65-fold over NaPi2b, NaPi2c, PiT-1, and PiT-2 (IC50s >25 µM vs. 380 nM for NaPi2a) [4] ensures that observed effects are not confounded by off-target inhibition of intestinal phosphate absorption (NaPi2b) or alternative renal phosphate transporters (NaPi2c). Furthermore, the complete absence of phosphaturic effect in NaPi2a knockout mice [5] confirms in vivo target specificity. These characteristics make PF-06869206 the standard of comparison for evaluating novel NaPi2a inhibitors or investigating NaPi2a-specific physiological functions.

Translational Pharmacology Studies Bridging Rodent Efficacy Data to Human NaPi2a Target Engagement

PF-06869206's comparable submicromolar potency across human (IC50 = 380 nM), rat (IC50 = 400 nM), and mouse (IC50 = 540 nM) NaPi2a isoforms [6] establishes it as a translationally relevant tool compound. Investigators conducting rodent efficacy and safety studies can extrapolate findings to human target engagement with reduced uncertainty, as the species potency differences are well-characterized and modest (≤1.4-fold difference between human and mouse). The oral bioavailability and characterized PK parameters (rat t½ = 1.35 h; mouse t½ = 0.75 h) further support species-appropriate dose selection and pharmacokinetic-pharmacodynamic modeling across preclinical species.

Renal Electrolyte Handling and Mineral Metabolism Studies Requiring Well-Characterized In Vivo PD Benchmarks

PF-06869206 provides a validated pharmacodynamic benchmark for studies of renal phosphate, sodium, chloride, and calcium handling. The compound's reproducible in vivo ED50 for phosphaturia of 21-23 mg/kg in wild-type mice [3][5] enables precise dosing for target engagement. Additionally, PF-06869206 enhances urinary excretion of Na⁺, Cl⁻, and Ca²⁺ in a dose-dependent manner [2], providing a multifaceted tool for investigating electrolyte crosstalk in the proximal tubule. The compound's supraproportional exposure at 50 mg/kg oral dosing (due to saturation of clearance) [7] informs high-dose pharmacology study design, particularly for chronic dosing regimens in nephrectomized rats where 300 mg/kg daily for 8 weeks was well tolerated and elicited maximal phosphaturic and hypophosphatemic responses [8].

Quote Request

Request a Quote for PF-06869206

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.